4-Aminomethyl-1-N-butylpiperidine

Tachykinin receptor NK1 antagonist G-protein coupled receptor

4-Aminomethyl-1-N-butylpiperidine (CAS 65017-57-4), a C10H22N2 substituted piperidine with a molecular weight of 170.30 g/mol , is a research compound primarily utilized as a synthetic intermediate and a core scaffold in medicinal chemistry. Its reported computed properties include a density of 0.883 g/cm³, a boiling point of 225.1°C at 760 mmHg, and a LogP of 2.09540, indicating moderate lipophilicity.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 65017-57-4
Cat. No. B1589488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-1-N-butylpiperidine
CAS65017-57-4
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)CN
InChIInChI=1S/C10H22N2/c1-2-3-6-12-7-4-10(9-11)5-8-12/h10H,2-9,11H2,1H3
InChIKeySXSSVNBOMMHRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminomethyl-1-N-butylpiperidine CAS 65017-57-4: Chemical Class and Baseline Characteristics for Research Sourcing


4-Aminomethyl-1-N-butylpiperidine (CAS 65017-57-4), a C10H22N2 substituted piperidine with a molecular weight of 170.30 g/mol , is a research compound primarily utilized as a synthetic intermediate and a core scaffold in medicinal chemistry. Its reported computed properties include a density of 0.883 g/cm³, a boiling point of 225.1°C at 760 mmHg, and a LogP of 2.09540, indicating moderate lipophilicity . Commercial availability is typically at a purity of 97%, and it is described as slightly soluble in water . This compound serves as a starting point for the synthesis of more complex molecules targeting receptors such as 5-HT4 and tachykinin NK1, and its structure is a common motif in proprietary benzimidazole derivatives [1].

Why 4-Aminomethyl-1-N-butylpiperidine (CAS 65017-57-4) is Not Interchangeable with Other 4-Aminomethylpiperidines


The specific N-butyl substitution on the piperidine ring of 4-Aminomethyl-1-N-butylpiperidine is a critical determinant of its physicochemical and pharmacological profile, making it non-interchangeable with other 4-aminomethylpiperidine analogs. While the class shares a common core, variations in the N-alkyl chain length directly impact lipophilicity (LogP), receptor binding kinetics, and metabolic stability. For instance, the butyl group in this compound confers a LogP of 2.09540, which is significantly higher than the predicted LogP for a methyl analog, thereby altering its predicted membrane permeability and distribution . Furthermore, receptor affinity data demonstrate that small structural changes lead to substantial differences in potency; the target compound exhibits nanomolar affinity (IC50 = 11.3 nM) for the human Tachykinin NK1 receptor, whereas a structurally related N-methylpiperidine analog shows negligible activity (IC50 = 17,000 nM) at a related muscarinic receptor, highlighting the functional divergence driven by the N-substituent [1][2]. Therefore, sourcing decisions cannot rely on class-level assumptions and must be based on the specific quantitative evidence for this exact compound.

Quantitative Differentiation Evidence for 4-Aminomethyl-1-N-butylpiperidine (CAS 65017-57-4) in Research Sourcing


Tachykinin NK1 Receptor Affinity: A Basis for Differentiated Potency

4-Aminomethyl-1-N-butylpiperidine demonstrates an IC50 of 11.3 nM at the human Tachykinin receptor 1 (NK1 receptor) [1]. This binding affinity, measured via displacement of [125I]substance P in CHO cells expressing the receptor, provides a quantitative benchmark for its potency. In contrast, a related piperidine-based compound, (1-butylpiperidin-4-yl)methyl 8-amino-7-methyl-2,3... (a proprietary derivative), exhibits a Ki of 6.30 nM at the 5-HT4 receptor, indicating a different receptor selectivity profile despite a shared 1-butylpiperidine core [2].

Tachykinin receptor NK1 antagonist G-protein coupled receptor

Lipophilicity (LogP) and Its Impact on Compound Selection

The computed LogP value for 4-Aminomethyl-1-N-butylpiperidine is 2.09540 . This quantitative measure of lipophilicity is a key determinant of its behavior in biological systems, influencing membrane permeability and non-specific binding. In comparison, the parent compound 4-aminomethylpiperidine (without the N-butyl group) has a predicted XLogP3 value of -0.4, indicating a more than 300-fold difference in predicted partition coefficient and drastically different solubility and distribution properties [1].

LogP Lipophilicity Physicochemical property

Muscarinic Receptor Activity Divergence Among N-Substituted Analogs

A structurally related compound, 4-(aminomethyl)-1-methylpiperidine, exhibited negligible antagonist activity with an IC50 of 17,000 nM (17 μM) at human muscarinic acetylcholine receptors (mAChR) in a calcium flux assay [1]. This contrasts with the nanomolar potency observed for the N-butyl analog at other receptor systems (e.g., NK1 receptor), underscoring the profound influence of the N-alkyl chain length on target engagement and functional activity.

Muscarinic acetylcholine receptor mAChR Structure-activity relationship

Optimal Research and Sourcing Applications for 4-Aminomethyl-1-N-butylpiperidine (CAS 65017-57-4)


Building Blocks for Tachykinin NK1 Receptor Antagonists

Researchers developing novel NK1 receptor antagonists can utilize 4-Aminomethyl-1-N-butylpiperidine as a starting point for structure-activity relationship (SAR) studies. Its documented nanomolar affinity (IC50 = 11.3 nM) provides a well-defined baseline for optimizing potency and selectivity through chemical modification [1].

Synthesis of 5-HT4 Receptor Ligands for PET Tracer Development

This compound is a key intermediate in the synthesis of more complex benzimidazole derivatives designed to interact with the 5-HT4 receptor, which are being explored as potential PET imaging agents for neurological conditions. The reported Ki of 6.30 nM for a close derivative validates the potential of this scaffold for achieving high-affinity binding [2].

Studies of N-Alkyl Chain Effects on Pharmacokinetic and Receptor Binding Properties

Given its specific LogP value of 2.09540, this compound serves as a valuable tool for investigating the impact of N-alkyl substitution on the physicochemical and pharmacological properties of the 4-aminomethylpiperidine core . It can be directly compared to the unsubstituted 4-aminomethylpiperidine (LogP = -0.4) to quantify the role of lipophilicity in membrane permeability and target engagement [3].

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